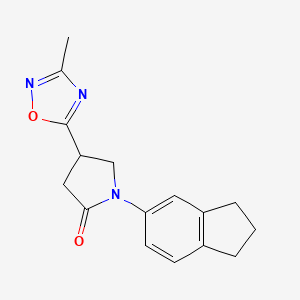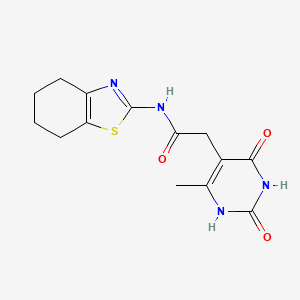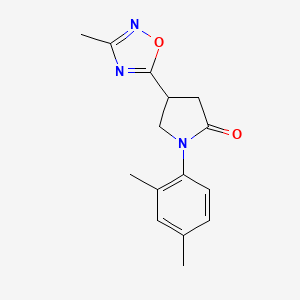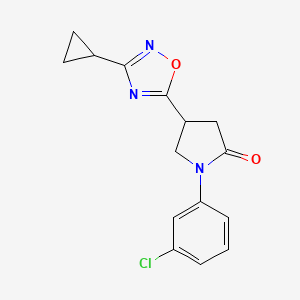
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as 1-Indenyl-4-oxadiazolylpyrrolidin-2-one (IOP), is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IOP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology.
作用机制
IOP has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450, as well as an inhibitor of the enzyme P450. IOP has also been found to act as an anti-inflammatory and anti-bacterial agent.
Biochemical and Physiological Effects
IOP has been found to have a wide range of biochemical and physiological effects. In addition to acting as an inhibitor of the enzyme cytochrome P450, IOP has been found to act as an anti-inflammatory and anti-bacterial agent. IOP has also been found to act as a potential inhibitor of the enzyme P450, as well as a potential inhibitor of the enzyme P450.
实验室实验的优点和局限性
The use of IOP in laboratory experiments has several advantages and limitations. One advantage is that IOP can be synthesized in a laboratory setting using a variety of methods, making it a convenient and cost-effective option for laboratory experiments. Additionally, IOP has been found to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the mechanism of action and potential applications of IOP. However, there are also some limitations to using IOP in laboratory experiments. For example, IOP has been found to have a relatively short half-life, making it difficult to study its long-term effects in laboratory experiments. Additionally, IOP has been found to be toxic at high concentrations, making it necessary to use low concentrations when conducting laboratory experiments.
未来方向
There are a number of potential future directions for research into 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These include further research into its potential applications in the fields of medicine, biochemistry, and pharmacology, as well as its potential use as an enzyme inhibitor and anti-cancer agent. Additionally, further research into the mechanism of action and potential side effects of IOP could be beneficial. Finally, further research into the synthesis of IOP and the development of more efficient methods of synthesis could be beneficial.
合成方法
IOP can be synthesized by a variety of methods, including the reaction of indanone and ethyl 3-methyl-1,2,4-oxadiazol-5-yl acetate, or the reaction of 4-oxadiazol-5-yl pyrrolidin-2-one with indanone. The synthesis of IOP is a multi-step process that involves a number of reactions and purification steps.
科学研究应用
IOP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. In medicine, IOP has been studied for its potential use in the treatment of cancer, as well as its potential anti-inflammatory and anti-bacterial properties. In biochemistry, IOP has been studied for its potential use in enzyme inhibitors and as a potential inhibitor of the enzyme P450. In pharmacology, IOP has been studied for its potential use as an anti-cancer agent and as a potential inhibitor of the enzyme cytochrome P450.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-17-16(21-18-10)13-8-15(20)19(9-13)14-6-5-11-3-2-4-12(11)7-14/h5-7,13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPMAYZOWOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea](/img/structure/B6578758.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)


![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)

![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)